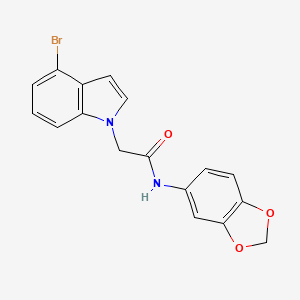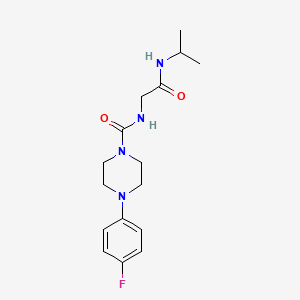![molecular formula C23H24N4O4 B11000661 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11000661.png)
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have garnered significant attention due to their pharmacological importance .
Preparation Methods
The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves a condensation reaction. One common method involves the reaction of 3-amino-1H-indazole with various carbonyl compounds in the presence of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . This method is known for its versatility and high yield, often reaching up to 94% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrimido[1,2-b]indazole ring. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo further condensation reactions to form more complex structures.
Scientific Research Applications
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide include other pyrimido[1,2-b]indazoles such as:
- 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- methyl 2-(1-(3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl)piperidin-4-yl)acetate
What sets this compound apart is its unique combination of functional groups, which confer specific pharmacological properties and make it a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-13-17(14(2)27-23(24-13)16-8-6-7-9-18(16)26-27)12-21(28)25-15-10-19(29-3)22(31-5)20(11-15)30-4/h6-11H,12H2,1-5H3,(H,25,28) |
InChI Key |
HPYVDGARBYCCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11000589.png)

![4-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-butanone](/img/structure/B11000601.png)
![N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11000602.png)
![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000609.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11000619.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11000621.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11000630.png)
![4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11000632.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B11000646.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11000653.png)
![2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11000659.png)
